molecular formula C23H20ClN5O3 B394544 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B394544
M. Wt: 449.9g/mol
InChI Key: KYXXIJKURRVADG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C23H20ClN5O3 and a molecular weight of 449.89 g/mol . This compound features a pyrazole ring substituted with various functional groups, including an amino group, a hydroxyethyl group, and a cyanovinyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C23H20ClN5O3

Molecular Weight

449.9g/mol

IUPAC Name

5-amino-3-[(Z)-2-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C23H20ClN5O3/c1-31-20-8-4-6-15(22(20)32-14-16-5-2-3-7-19(16)24)11-17(12-25)21-18(13-26)23(27)29(28-21)9-10-30/h2-8,11,30H,9-10,14,27H2,1H3/b17-11+

InChI Key

KYXXIJKURRVADG-GZTJUZNOSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

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